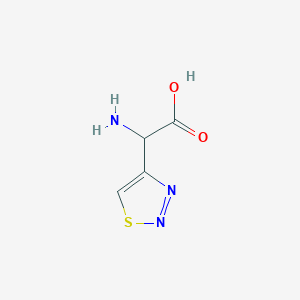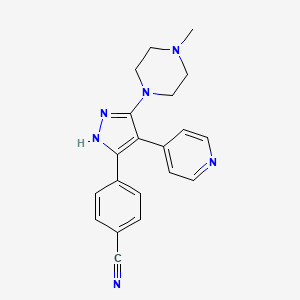![molecular formula C6H4ClN3 B13117098 5-Chloropyrazolo[1,5-c]pyrimidine CAS No. 1528835-00-8](/img/structure/B13117098.png)
5-Chloropyrazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyrazolo[1,5-c]pyrimidine is an aromatic heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-c]pyrimidine typically involves the reaction of 5-Hydroxypyrazolo[1,5-a]pyrimidine with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds as follows:
- Dissolve 5-Hydroxypyrazolo[1,5-a]pyrimidine in dry POCl3.
- Add PCl5 to the solution.
- Reflux the mixture at 100°C for 1.5 hours.
- Cool the reaction mixture and pour it into ice-cold water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient heat transfer and mixing, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as Dess-Martin periodinane or activated manganese dioxide (MnO2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-c]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
5-Chloropyrazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of potential drugs for treating cancer, inflammatory diseases, and viral infections.
Materials Science: The compound is used in the design of fluorescent molecules for bioimaging and chemosensors.
Biological Research: It acts as a selective inhibitor for certain enzymes, making it valuable in studying enzyme functions and pathways.
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyrazolo[1,5-a]pyrimidine
- 5-Hydroxypyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
5-Chloropyrazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the chlorine atom enhances its reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, its ability to selectively inhibit CDK2 sets it apart from other similar compounds .
Properties
CAS No. |
1528835-00-8 |
|---|---|
Molecular Formula |
C6H4ClN3 |
Molecular Weight |
153.57 g/mol |
IUPAC Name |
5-chloropyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H |
InChI Key |
OTYVMOHVGJJAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CN2N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)


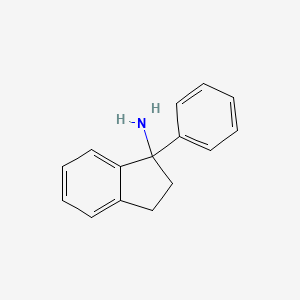
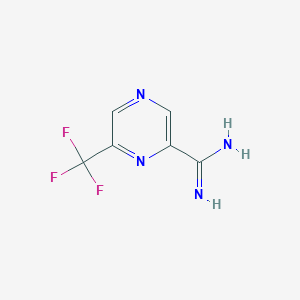
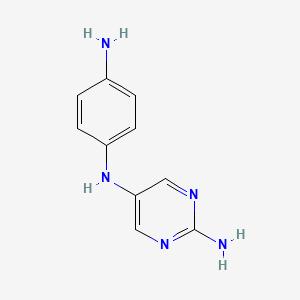

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
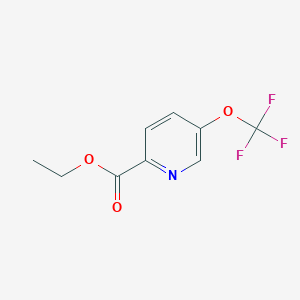

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
